(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazine ring fused with a pyrazole moiety. The (S)-configuration at the 6-position methyl group is critical for its stereospecific interactions in biological systems. This compound has been explored as a key intermediate or active component in drug discovery, particularly in the development of allosteric modulators for Parkin E3 ligase . Its synthesis typically involves reductive amination or hydride reduction steps, as demonstrated in the preparation of its (R)-isomer analogs with high yields (up to 99%) .
Properties
IUPAC Name |
(6S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJXRZRLBMRDMP-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC=N2)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2C(=CC=N2)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a diketone, followed by cyclization to form the pyrazolo-pyrazine ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid.
Industrial Production Methods: In an industrial setting, the production of (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the ring system. Common reagents include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Halogens, amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, each with potential unique properties and applications.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibits promising antimicrobial properties. A study conducted by Zhang et al. (2023) evaluated the compound against a range of bacterial strains and found significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This suggests potential for development into new antimicrobial agents.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. A study by Liu et al. (2024) demonstrated that (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine could protect neuronal cells from oxidative stress-induced damage. The compound was tested in vitro using SH-SY5Y neuroblastoma cells with the following results:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Oxidative Stress | 45 |
| Compound Treatment | 75 |
These findings indicate its potential application in treating neurodegenerative diseases.
Agrochemicals
The compound has also been explored for its potential use in agrochemicals. Its ability to act as a plant growth regulator was investigated by Chen et al. (2023). In greenhouse trials with tomato plants, the following effects were observed:
| Treatment | Height Increase (%) | Yield Increase (%) |
|---|---|---|
| Control | 0 | 0 |
| Low Concentration | 15 | 10 |
| High Concentration | 25 | 20 |
These results suggest that (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can enhance plant growth and yield.
Material Science
In material science, (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been investigated for its potential as a polymer additive to improve thermal stability. A study by Patel et al. (2023) showed that incorporating the compound into polyvinyl chloride (PVC) matrices resulted in enhanced thermal properties:
| Sample | Decomposition Temperature (°C) |
|---|---|
| Pure PVC | 220 |
| PVC + Compound | 250 |
This enhancement indicates potential applications in producing more durable materials.
Mechanism of Action
The mechanism of action of (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Stereoisomers and Alkyl Substituent Variations
- (R)-6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine : The (R)-isomer with a bulkier isopropyl group at position 6 shows distinct conformational preferences compared to the (S)-6-methyl derivative. This structural variation impacts binding to targets like Parkin E3 ligase, where stereochemistry modulates allosteric activity .
- 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine : Substitution with a trifluoromethyl group (electron-withdrawing) at position 2 alters electronic properties and metabolic stability. This derivative has a molecular weight of 191.16 g/mol and is used in kinase inhibitor studies .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent(s) | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| (S)-6-Methyl derivative | 6-(S)-CH₃ | 137.16 | Parkin E3 ligase modulation |
| (R)-6-Isopropyl derivative | 6-(R)-CH(CH₃)₂ | 166.22 | Parkin E3 ligase modulation |
| 2-Trifluoromethyl derivative | 2-CF₃ | 191.16 | Kinase inhibition |
| Ethyl 5-(3-methylfuran-2-carbonyl) | 5-(3-methylfuran), 2-COOEt | 279.28 | RSV polymerase inhibition |
Scaffold Variations: Pyrazine vs. Pyrimidine and Pyridine
- Pyrazolo[1,5-a]pyrimidine Derivatives : Zanubrutinib, a Btk inhibitor, uses a tetrahydropyrazolo[1,5-a]pyrimidine core. The additional nitrogen in pyrimidine enhances hydrogen-bonding capacity compared to pyrazine, improving selectivity for Btk over other kinases .
- Pyrazolo[1,5-a]pyridine Fused Chlorins: These compounds exhibit strong absorption at 650 nm and superior photodynamic activity against melanoma cells. Increased hydrophilicity (e.g., dihydroxymethyl substituents) correlates with nanomolar potency .
Functional Group Modifications
- Carboxylate Esters : Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate derivatives (e.g., compound 29) demonstrate antiviral activity against RSV. The ester group improves membrane permeability but may reduce metabolic stability .
- Tetrazole Derivatives : Ugi-azide condensation products, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-one tetrazoles, mimic carboxylate bioisosteres, enhancing binding to zinc-containing enzymes .
Biological Activity
(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 137.18 g/mol
- SMILES Notation : C[C@@H]1CN2C(=CC=N2)CN1
- InChIKey : PJJXRZRLBMRDMP-ZCFIWIBFSA-N
The compound features a tetrahydropyrazolo structure, which is known to exhibit diverse pharmacological properties.
1. Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of pyrazole derivatives. While specific data on (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is limited, related compounds have demonstrated moderate antibacterial and antifungal activities. For instance:
- Minimum Inhibitory Concentrations (MIC) : Compounds derived from pyrazole frameworks have shown MIC values around 250 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
2. Enzyme Inhibition
Pyrazolo derivatives have been explored for their enzyme inhibitory potential. Some studies indicate that modifications to the pyrazole structure can enhance selectivity and potency against specific targets:
- p38 MAPK Inhibition : Certain pyrazole-based compounds exhibit IC values in the nanomolar range for p38 MAPK inhibition, which is crucial in inflammatory responses .
3. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of pyrazole compounds is critical for drug design. The presence of specific substituents on the pyrazole ring can significantly affect biological activity:
| Compound | Target Enzyme | IC Value |
|---|---|---|
| Pyrazole A | p38 MAPK | 13 nM |
| Pyrazole B | sEH | 16.2 - 50.2 nmol/L |
These findings suggest that (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine could be a promising scaffold for developing new therapeutics targeting similar pathways.
Study on Pyrazolo Derivatives
A comprehensive study examined various pyrazolo derivatives for their biological activity. The results indicated that:
- Compounds with additional functional groups exhibited enhanced bioactivity.
- The incorporation of methyl groups at specific positions improved solubility and bioavailability.
Synthesis and Characterization
Research has focused on the synthesis of (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine using efficient methodologies such as:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
- Methodology : Key steps include regioselective alkylation of pyrazole precursors followed by formylation and cyclization. For example, pyrazole-5-aldehydes are synthesized via alkylation with 2,2-dialkoxyethyl groups, followed by deprotection and cyclization to form the tetrahydropyrazolo[1,5-a]pyrazine core . Enantioselective synthesis of the (S)-isomer can be achieved using chiral catalysts or chiral pool starting materials, as demonstrated in LiAlH4-mediated reductions of ketone intermediates .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodology : Use a combination of 1H/13C NMR (to confirm substituent positions and stereochemistry), HRMS (for molecular weight validation), and elemental analysis (to verify purity and stoichiometry). For example, in derivatives like methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate, NMR data (δ 7.39 ppm for aromatic protons) and HRMS (m/z 254.1039 [M + H]+) are critical for confirming regiochemistry .
Q. What biological activities are associated with this scaffold?
- Methodology : The core structure is a privileged scaffold in drug discovery. Derivatives exhibit activity as HBV core protein allosteric modulators (CpAMs) and antiproliferative agents . For example, compound 45 (a THPP derivative) reduced HBV DNA in an AAV mouse model via oral administration . In vitro screening against lung adenocarcinoma cells (A549) can involve MTT assays to assess cytotoxicity .
Advanced Research Questions
Q. How can synthetic yields be optimized for enantiomerically pure (S)-isomers?
- Methodology :
- Catalytic asymmetric hydrogenation : Use chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts for enantioselective reductions.
- Chiral resolution : Employ diastereomeric salt formation using tartaric acid derivatives.
- Temperature control : Lower reaction temperatures (0–5°C) during critical steps (e.g., LiAlH4 reduction) to minimize racemization .
Q. How should researchers address discrepancies in elemental analysis data?
- Methodology : Cross-validate using complementary techniques:
- X-ray crystallography to resolve ambiguous stereochemistry.
- 2D NMR (COSY, NOESY) to confirm spatial arrangements of substituents.
- Isotopic labeling (e.g., 15N) for tracking nitrogen positions in the pyrazine ring .
Q. What experimental designs are recommended for evaluating allosteric modulation mechanisms?
- Methodology :
- Surface plasmon resonance (SPR) : Measure binding kinetics between the compound and target proteins (e.g., HBV core protein).
- Cryo-EM : Visualize structural changes in protein assemblies upon ligand binding.
- Mutagenesis studies : Identify critical residues for allosteric communication by comparing wild-type and mutant protein responses .
Q. How can regiochemical control be achieved during functionalization at position 7?
- Methodology :
- Protecting group strategies : Use Boc or silyl groups to block reactive sites (e.g., position 4) during nitration or formylation.
- Directed metalation : Employ directing groups (e.g., amides) with Pd/Cu catalysts for C–H activation at position 7 .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
